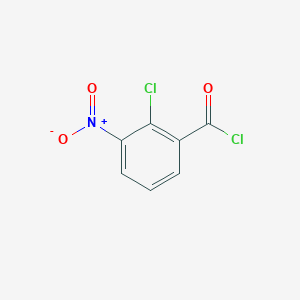

2-Chloro-3-nitrobenzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various strategies, including crystal engineering approaches and reactions with different reagents. For instance, molecular salts of 2-Chloro-4-nitrobenzoic acid were synthesized using pyridyl and benzoic acid derivatives . Another example is the synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, which was achieved by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid . These methods provide insights into potential synthetic routes that could be applied to 2-Chloro-3-nitrobenzoyl chloride.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods and X-ray diffraction techniques. For example, the crystal structures of synthesized molecular salts of 2-Chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction . Similarly, the structure of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies . These analyses are crucial for understanding the molecular geometry and electronic structure of this compound.

Chemical Reactions Analysis

The reactivity of these compounds is influenced by the presence of nitro and chloro groups. For instance, 1-(4-Nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine . The addition of nitrosyl chloride to trans-dibenzoylethylene produces 1-chloro-2-isonitrosodibenzoylethane, which can further react to form different isomeric compounds . These reactions demonstrate the potential reactivity of this compound in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their melting points, solubility, and thermal stability. For example, the co-crystal of 2-Chloro-4-nitrobenzoic acid with nicotinamide has a higher melting point than the pure components, indicating greater thermal stability . The physico-chemical properties of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II) were studied, revealing their solubility in water and thermal behavior upon heating . These properties are important for understanding the behavior of this compound under different conditions.

科学的研究の応用

Synthesis and Derivatization

- Synthesis of Derivatives: 2-Chloro-3-nitrobenzoyl chloride is used in the synthesis of various chemical compounds. For example, it's involved in the synthesis of derivatives like 10-methoxy-4,8-dinitro-6H-benzo [2,3-c]chromen-6-one, which has been characterized for its antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).

- Formation of Framework Structures: It is instrumental in the formation of framework structures in chemical compounds, like in the case of 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, which forms a three-dimensional framework through hydrogen bonds (Vasconcelos et al., 2006).

Analytical Chemistry Applications

- HPLC-UV Analysis of Water Contaminants: In analytical chemistry, this compound is used in the derivatization of phenol and related compounds for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), aiding in the analysis of these compounds in tap water (Higashi, 2017).

Medicinal Chemistry and Pharmacology

- Antiviral Agent: 2-Chloro-4-nitrobenzoic acid, related to this compound, is noted for its antiviral properties, particularly in HIV treatment and immune deficiency diseases. Its salts and cocrystals are studied for their structural and therapeutic significance (Oruganti et al., 2017).

- Synthesis of Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, such as Dabigatran Etexilate, a medication used for blood clots prevention (Yumin, 2010).

- Cancer Research: Derivatives of this compound have been evaluated for their anticancer properties, indicating potential in cancer treatment research (Pandey et al., 2019).

Material Science and Chemical Engineering

- Molecular Structure Studies: Research into the molecular structure and behavior of 3-chloro-2-nitrobenzoates of various metals like Co(II), Ni(II), and Cu(II) involves derivatives of this compound. These studies contribute to understanding the physico-chemical properties of these compounds (Ferenc et al., 2006).

Environmental Chemistry

- Monitoring Environmental Contaminants: The compound is also involved in the development of chromatographic methods for monitoring environmental contaminants, such as in the process of condensation between 4-nitrobenzoyl chloride and 2,4-diaminobenzenesulphonic acid (Husain et al., 1997).

Safety and Hazards

2-Chloro-3-nitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, avoid ingestion and inhalation, and to store in a dry, cool, and well-ventilated place .

作用機序

Target of Action

It is known that nitro compounds, such as 2-chloro-3-nitrobenzoyl chloride, typically interact with various biological molecules due to their reactive nature .

Mode of Action

Nitro compounds are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions and potentially affect multiple pathways due to their reactivity .

Result of Action

Given the reactivity of nitro compounds, it is plausible that this compound could cause various changes at the molecular and cellular levels .

特性

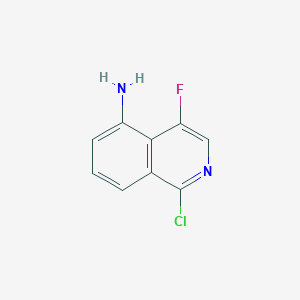

IUPAC Name |

2-chloro-3-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUUKEMEFZPHQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2522435.png)

![N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522437.png)

![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2522439.png)

![(E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2522444.png)

![2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2522445.png)

![3,5-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2522447.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522451.png)